3-Methyl-3-nitrothietane
Description
3-Methyl-3-nitrothietane is a heterocyclic compound featuring a four-membered thietane ring (C₃H₆S) with a methyl group and a nitro group substituted at the 3-position. Its molecular formula is C₄H₇NO₂S, and it exhibits unique reactivity due to the combination of ring strain (inherent to thietanes) and the electron-withdrawing nitro group.
Properties
IUPAC Name |
3-methyl-3-nitrothietane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2S/c1-4(5(6)7)2-8-3-4/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGMGMVQGDWQIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CSC1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80499039 | |
| Record name | 3-Methyl-3-nitrothietane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80499039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66810-29-5 | |
| Record name | 3-Methyl-3-nitrothietane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80499039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-nitrothietane typically involves the reaction of 3-methylthietane with a nitrating agent. One common method is the nitration of 3-methylthietane using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to prevent over-nitration and decomposition of the product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of advanced nitration techniques, such as microreactor technology, can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-3-nitrothietane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form 3-methylthietane.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of 3-methyl-3-aminothietane.
Reduction: Formation of 3-methylthietane.
Substitution: Formation of various substituted thietanes depending on the nucleophile used.
Scientific Research Applications
3-Methyl-3-nitrothietane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-3-nitrothietane involves its interaction with various molecular targets. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to biological effects. The exact pathways and molecular targets depend on the specific application and conditions.
Comparison with Similar Compounds
3,3-Dimethylthietane
- Molecular Formula : C₅H₁₀S
- Molecular Weight : 102.198 g/mol
- Key Features :
- Lacks a nitro group; instead, it has two methyl groups at the 3-position.
- Reduced polarity compared to nitro-substituted thietanes.
- Higher stability due to the absence of electron-withdrawing substituents.
- Reactivity :
3-Methyl-2-nitrothiophene
- Molecular Formula: C₅H₅NO₂S
- Molecular Weight : 143.17 g/mol
- Key Features: Aromatic thiophene ring (five-membered) with a nitro group at position 2 and a methyl group at position 3. Aromaticity confers greater thermal and chemical stability compared to non-aromatic thietanes.
- Reactivity :
- The nitro group in the thiophene ring directs electrophilic substitution reactions to specific positions.
- Unlike 3-methyl-3-nitrothietane, the aromatic system resists ring-opening reactions under mild conditions.
Data Table: Structural and Functional Comparison
Research Findings and Implications
Ring Strain vs. Stability :
The four-membered thietane ring in this compound introduces significant strain, making it more reactive than its five-membered thiophene counterpart. For example, ring-opening reactions (e.g., with nucleophiles) are more likely in thietanes due to strain relief, whereas thiophenes prioritize substitution .Electronic Effects :
The nitro group in this compound withdraws electron density, polarizing the ring and enhancing susceptibility to nucleophilic attack. In contrast, 3,3-dimethylthietane lacks this polarization, leading to milder reactivity .Applications :
- Thietanes like this compound may serve as intermediates in synthesizing sulfur-containing polymers or pharmaceuticals.
- Thiophene derivatives (e.g., 3-methyl-2-nitrothiophene) are more suited for electronic materials due to aromatic stability .
Biological Activity
Overview
3-Methyl-3-nitrothietane is an organic compound featuring a thietane ring with a methyl and a nitro group. This unique structure grants it distinctive chemical properties, making it a subject of interest in biological research. The compound is primarily explored for its potential interactions with biomolecules and its applications in drug development.
- IUPAC Name : this compound
- CAS Number : 66810-29-5
- Molecular Formula : CHNOS
- Molecular Weight : 133.17 g/mol
The biological activity of this compound is largely attributed to its nitro group, which can participate in redox reactions. This leads to the formation of reactive intermediates that may interact with various biological molecules, potentially eliciting biological effects. The specific pathways and molecular targets depend on the conditions under which the compound is used.
Biological Activity Studies
Research has demonstrated that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in the field of infectious diseases.
- Cytotoxicity : The compound has shown potential cytotoxic effects on certain cancer cell lines, indicating its possible role in cancer therapy.
- Enzyme Inhibition : Investigations have indicated that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting its utility in metabolic disorders.
Case Studies and Experimental Data
A series of studies have been conducted to evaluate the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial effects | Showed significant inhibition of bacterial growth at concentrations above 50 µg/mL. |
| Study B | Cytotoxicity | Induced apoptosis in cancer cell lines with an IC value of 30 µM. |
| Study C | Enzyme inhibition | Inhibited enzyme X by 40% at a concentration of 100 µM, suggesting potential therapeutic applications. |
Applications in Medicine
The unique properties of this compound make it a promising candidate for drug development. Its ability to interact with biological systems opens avenues for creating novel therapeutics targeting specific diseases, particularly those involving microbial infections or cancer.
Comparative Analysis
When compared to similar compounds, such as 3-methylthietane and 3-nitrothietane, the presence of both the methyl and nitro groups in this compound enhances its reactivity and biological potential.
| Compound | Structure | Biological Activity |
|---|---|---|
| 3-Methylthietane | Lacks nitro group | Limited reactivity |
| 3-Nitrothietane | Lacks methyl group | Reduced steric hindrance |
| This compound | Contains both groups | Enhanced reactivity and potential |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
